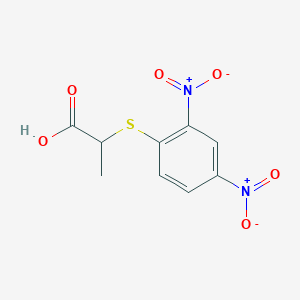

2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, commonly known as DNPS, is a chemical compound that is widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 306.27 g/mol. DNPS is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and metabolism.

Mécanisme D'action

DNPS reacts with thiols through a nucleophilic substitution reaction, where the thiol group attacks the electrophilic carbon of DNPS. This reaction leads to the formation of a stable adduct, which can be detected and quantified using spectrophotometry.

Biochemical and Physiological Effects

DNPS has been shown to have a wide range of biochemical and physiological effects in various organisms. In bacteria, DNPS has been shown to inhibit the growth of several strains of Escherichia coli and Staphylococcus aureus. In plants, DNPS has been shown to induce the production of reactive oxygen species, which play a crucial role in plant defense against pathogens and environmental stress. In mammals, DNPS has been shown to inhibit the activity of several enzymes involved in the metabolism of thiols, including glutathione reductase and thioredoxin reductase.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DNPS in lab experiments is its high specificity for thiols, which allows for the accurate detection and quantification of these important biomolecules. Additionally, DNPS is relatively easy to use and does not require specialized equipment or expertise. However, DNPS has several limitations, including its potential toxicity and the possibility of interference from other compounds that may react with DNPS.

Orientations Futures

There are several potential future directions for research involving DNPS. One area of interest is the development of new methods for the detection and quantification of thiols using DNPS, including the use of fluorescent and luminescent probes. Additionally, there is interest in exploring the potential therapeutic applications of DNPS, including its use as an anti-cancer agent and in the treatment of oxidative stress-related diseases. Finally, there is a need for further research into the toxicity and safety of DNPS, particularly in the context of its potential use in therapeutic applications.

Méthodes De Synthèse

DNPS can be synthesized by reacting 2,4-dinitrophenylhydrazine with S-(2-bromoethyl)thiocysteine, followed by acid hydrolysis. This method yields DNPS with a purity of over 98%, making it suitable for scientific research applications.

Applications De Recherche Scientifique

DNPS is widely used in scientific research as a reagent for the detection and quantification of thiols, which are important biomolecules involved in many cellular processes. DNPS reacts with thiols to form a yellow-colored adduct, which can be quantified spectrophotometrically. This method is widely used in biochemistry and molecular biology for the analysis of thiols in proteins, peptides, and other biomolecules.

Propriétés

Nom du produit |

2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid |

|---|---|

Formule moléculaire |

C9H8N2O6S |

Poids moléculaire |

272.24 g/mol |

Nom IUPAC |

2-(2,4-dinitrophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H8N2O6S/c1-5(9(12)13)18-8-3-2-6(10(14)15)4-7(8)11(16)17/h2-5H,1H3,(H,12,13) |

Clé InChI |

KVSBVYVACQGKDX-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CC(C(=O)O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304526.png)

![2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304531.png)

![9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304532.png)

![ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304533.png)

![3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304537.png)

![Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate](/img/structure/B304538.png)

![Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B304539.png)

![9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one](/img/structure/B304540.png)

![N-(4-acetylphenyl)-13-amino-11-(4-methylphenyl)-15-thia-8,9,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,11,13,16-octaene-14-carboxamide](/img/structure/B304541.png)

![N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide](/img/structure/B304542.png)

![4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one](/img/structure/B304543.png)

![2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304545.png)

![3-amino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304547.png)

![N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304549.png)